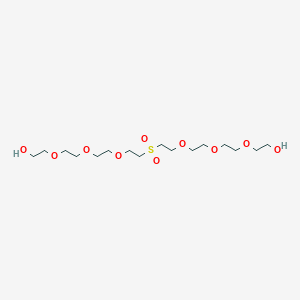
12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol: is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
Chemistry: In chemistry, 12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of 12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxatritriacontane
- 2,5-dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxahenicosan-21-oate
Comparison: Compared to similar compounds, 12,12-Dioxo-3,6,9,15,18,21-hexaoxa-12lambda~6~-thiatricosane-1,23-diol is unique due to the presence of both oxygen and sulfur atoms in its structure. This unique combination of elements imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
Properties
CAS No. |
89946-95-2 |
|---|---|
Molecular Formula |
C16H34O10S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O10S/c17-1-3-21-5-7-23-9-11-25-13-15-27(19,20)16-14-26-12-10-24-8-6-22-4-2-18/h17-18H,1-16H2 |
InChI Key |
YQYRGEORDJTFAE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCS(=O)(=O)CCOCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
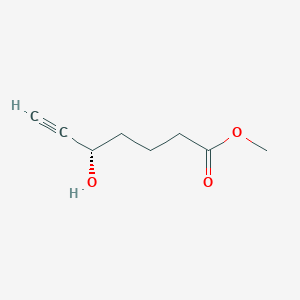
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)
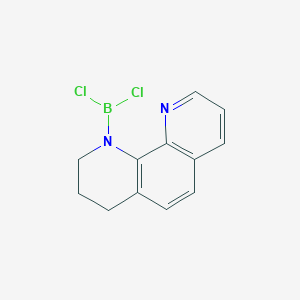
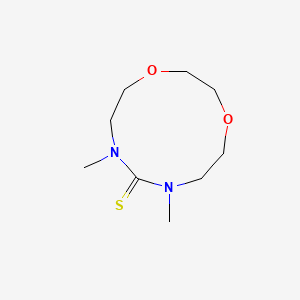

![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)
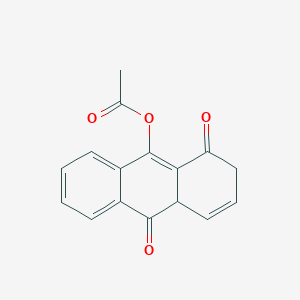
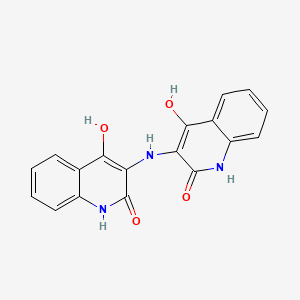
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)
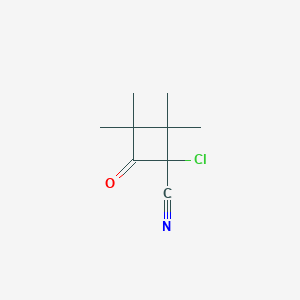
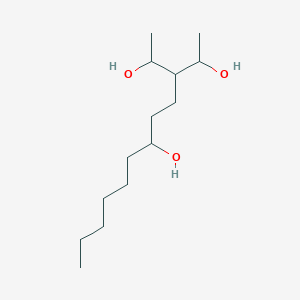
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
